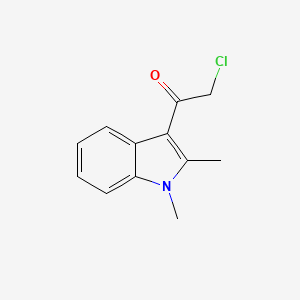

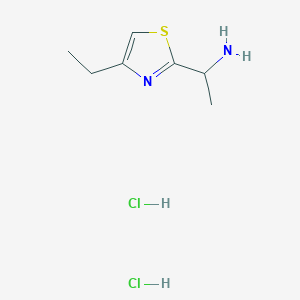

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is a derivative of indole, a heterocyclic compound that is a key intermediate in the preparation of biologically active compounds and indole alkaloids .

Synthesis Analysis

The synthesis of indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, often involves the use of 1H-indole-3-carboxaldehyde and its derivatives as key intermediates . These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups readily undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The molecular formula of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO, and its molecular weight is 221.68 g/mol . The structure of indole derivatives, including this compound, is characterized by a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, are known to undergo various chemical reactions. For instance, the carbonyl groups of 1H-indole-3-carboxaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” include a molecular weight of 193.63 g/mol, a monoisotopic mass of 193.0294416 g/mol, and a topological polar surface area of 32.9 Ų . The compound also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications : A study synthesized new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, which exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (2020).

Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, where 2-chloro-1-(indoline-1-yl) ethanone was a key intermediate. These derivatives were evaluated for their anti-inflammatory activity, showing potential as nonsteroidal anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

Cancer Detection : A water-soluble near-infrared dye for cancer detection using optical imaging was developed using a compound structurally related to 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This dye showed potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Synthesis of Bioactive Molecules : Research on the synthesis and characterization of novel bioactive molecules like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One has been conducted using derivatives of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. These compounds exhibited excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).

Reactions in Organic Synthesis : The compound has been used in various reactions in organic synthesis, such as the Achmatowicz rearrangement and the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions are fundamental in the synthesis of complex organic compounds (Harano et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGNCLGVJKROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)

![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)

![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)